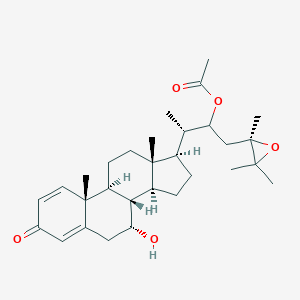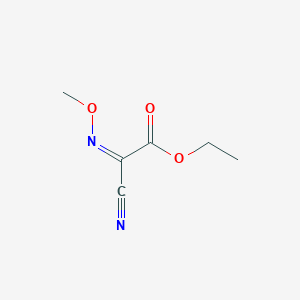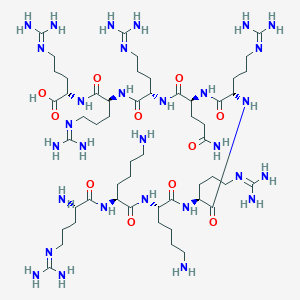
2-amino-1-(1H-imidazol-5-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-(1H-imidazol-5-yl)ethanol, also known as histamine, is a naturally occurring biogenic amine that plays a vital role in various physiological processes. It is synthesized by decarboxylation of the amino acid histidine and is involved in a range of physiological and pathological conditions, including inflammation, allergic reactions, and neurotransmission.
Mecanismo De Acción
Histamine exerts its effects by binding to specific receptors, including H1, H2, H3, and H4 receptors. The H1 receptor is involved in allergic reactions and inflammation, while the H2 receptor plays a role in gastric acid secretion. The H3 receptor is involved in neurotransmission, while the H4 receptor is involved in immune response.
Efectos Bioquímicos Y Fisiológicos
Histamine exerts a range of biochemical and physiological effects, including vasodilation, bronchoconstriction, increased gastric acid secretion, and increased vascular permeability. It also plays a role in the regulation of neurotransmission, immune response, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Histamine is widely used in laboratory experiments to study its effects on various physiological processes. Its advantages include its ability to induce allergic reactions and inflammation, making it a useful tool for studying these conditions. However, its effects can be complex and vary depending on the dose and route of administration, making it important to carefully control experimental conditions.
Direcciones Futuras
There are several areas of future research in the field of 2-amino-1-(1H-imidazol-5-yl)ethanol. One area of interest is the development of novel drugs that target specific 2-amino-1-(1H-imidazol-5-yl)ethanol receptors, which could have therapeutic applications in conditions such as allergies, inflammation, and gastric disorders. Another area of interest is the role of 2-amino-1-(1H-imidazol-5-yl)ethanol in the regulation of the gut microbiome, which has been implicated in various diseases such as inflammatory bowel disease and obesity. Additionally, the role of 2-amino-1-(1H-imidazol-5-yl)ethanol in the regulation of sleep and wakefulness is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-amino-1-(1H-imidazol-5-yl)ethanol involves the decarboxylation of histidine, which can be achieved through various methods such as enzymatic, chemical, and microbial processes. Enzymatic decarboxylation of histidine is carried out by the enzyme histidine decarboxylase, which is found in various tissues such as the brain, gastrointestinal tract, and immune system.
Aplicaciones Científicas De Investigación
2-amino-1-(1H-imidazol-5-yl)ethanol has been extensively studied for its role in various physiological and pathological conditions. It is involved in the regulation of gastric acid secretion, immune response, and neurotransmission. Histamine has also been implicated in various allergic reactions, including asthma, rhinitis, and urticaria.
Propiedades
Número CAS |
119911-81-8 |
|---|---|
Nombre del producto |
2-amino-1-(1H-imidazol-5-yl)ethanol |
Fórmula molecular |
C5H9N3O |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
2-amino-1-(1H-imidazol-5-yl)ethanol |
InChI |
InChI=1S/C5H9N3O/c6-1-5(9)4-2-7-3-8-4/h2-3,5,9H,1,6H2,(H,7,8) |
Clave InChI |
BGQUJROFLRFZDN-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)C(CN)O |
SMILES canónico |
C1=C(NC=N1)C(CN)O |
Sinónimos |
4(5)-(2-amino-1-hydroxyethyl)imidazole beta-hydroxylated histamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)








